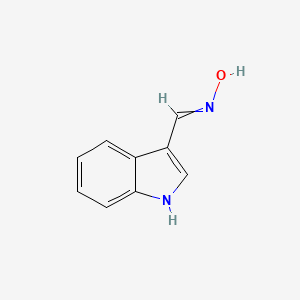

1H-indole-3-carbaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEFEUTYNRSOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346486 | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-05-4 | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-3-carboxaldehyde Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1H-indole-3-carbaldehyde oxime from indole-3-carbaldehyde

[1][2]

Executive Summary

This technical guide details the synthesis of (E)-1H-indole-3-carbaldehyde oxime (CAS: 2592-05-4), a critical intermediate in the development of indole-based alkaloids, phytoalexins (e.g., camalexin), and kinase inhibitors.[1] The protocol utilizes a base-promoted condensation of indole-3-carbaldehyde with hydroxylamine hydrochloride in an ethanol-water system.[1] This method is selected for its high atom economy, scalability, and preferential formation of the thermodynamically stable E-isomer.[1]

Strategic Context & Utility

Indole-3-carbaldehyde oxime is not merely a final product but a divergent scaffold.[1] Its strategic value lies in its reactivity:

Reaction Mechanics

The synthesis proceeds via a nucleophilic attack of hydroxylamine on the carbonyl carbon of the indole-3-carbaldehyde.[1]

Mechanism

The reaction is pH-dependent.[1] We utilize a buffered alkaline condition (

-

Nucleophilic Attack: The lone pair of the nitrogen in hydroxylamine attacks the carbonyl carbon.[1]

-

Proton Transfer: Formation of a carbinolamine intermediate (tetrahedral).[1]

-

Dehydration: Elimination of water to form the C=N bond.[1]

Stereochemistry (E/Z Isomerism)

The oxime can exist as Z (syn) or E (anti) isomers.[1] The E-isomer is sterically favored due to the repulsion between the hydroxyl group and the indole C4 proton in the Z-form.[1]

-

Target: E-isomer (Melting Point: ~179–181 °C).[1]

-

By-product: Z-isomer (Melting Point: ~112–115 °C).[1]

-

Control: Thermodynamic control (reflux) and specific recrystallization solvents favor the E-isomer.[1]

Figure 1: Mechanistic pathway for the conversion of indole-3-carbaldehyde to its oxime.[1][2]

Optimized Synthetic Protocol

Scale: 10 mmol (adaptable to kg scale) Expected Yield: 85–95%[1]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Amount | Role |

| Indole-3-carbaldehyde | 145.16 | 1.0 | 1.45 g | Limiting Reagent |

| Hydroxylamine HCl | 69.49 | 1.5 | 1.04 g | Nucleophile Source |

| Sodium Carbonate ( | 105.99 | 0.75 | 0.80 g | Base (Buffer) |

| Ethanol (95%) | - | Solvent | 15 mL | Solubilizer |

| Water (DI) | - | Solvent | 5 mL | Salt solubilizer |

Note: NaOH (2.0 equiv) can be substituted for

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carbaldehyde (1.45 g) in Ethanol (15 mL).

-

Activation: In a separate beaker, dissolve Hydroxylamine HCl (1.04 g) in Water (5 mL). Slowly add Sodium Carbonate (0.80 g) to this aqueous solution. Caution:

evolution will occur. -

Addition: Dropwise add the buffered hydroxylamine solution to the indole-ethanol solution over 5 minutes.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 2 hours .

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (50 mL) with vigorous stirring. The oxime will precipitate as a white/off-white solid.[1]

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) to remove residual salts. -

Purification: Recrystallize the crude solid from Acetone/Water or Ethanol/Water to obtain pure (E)-isomer crystals.[1]

-

Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Figure 2: Operational workflow for the synthesis and isolation of indole-3-carbaldehyde oxime.

Process Variables & Troubleshooting (E-E-A-T)

As an experienced scientist, you must control specific variables to ensure reproducibility.[1]

| Variable | Impact | Optimization Strategy |

| pH Control | Low pH (<4) promotes hydrolysis; High pH (>10) can degrade the indole ring.[1] | Use |

| Temperature | Low temp favors kinetic product (Z-isomer); High temp favors thermodynamic product (E-isomer).[1] | Reflux is mandatory to ensure conversion to the stable E-isomer.[1] |

| Solvent Ratio | Too much water precipitates the aldehyde early; too much ethanol prevents product precipitation.[1] | Maintain a 3:1 Ethanol:Water ratio during reaction.[1] |

| Isomer Purity | The Z-isomer is more soluble in non-polar solvents.[1] | Recrystallization from Acetone/Water selectively precipitates the E-isomer.[1] |

Self-Validating System:

-

Visual Cue: The reaction mixture typically transitions from a clear yellow solution to a suspension as the reaction cools, indicating product formation.[1]

-

TLC Confirmation: The oxime is significantly more polar than the aldehyde.[1] A large

shift (e.g., from 0.8 to 0.2 in 2:1 Pet.[1] Ether/EtOAc) confirms conversion [1].

Characterization Data

The following data corresponds to the purified (E)-isomer .

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Turns pink/brown if oxidized/impure.[1] |

| Melting Point | 179 – 181 °C | Sharp range indicates high purity [1].[1] |

| DMSO- | ||

| IR Spectroscopy | 3100–3400 | Broad OH stretch is characteristic.[1] |

Note: The Z-isomer (syn) typically melts lower, around 112–115 °C [1].[1] If your MP is low, recrystallize again.[1]

Safety & Scale-Up

-

Thermal Runaway: Hydroxylamine free base is unstable.[1] Never heat the hydroxylamine/base mixture without the solvent/substrate present.[1]

-

Sensitization: Indoles and hydroxylamine are skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

-

Scale-Up: On >100g scale, replace filtration with centrifugation. The ethanol mother liquor can be recycled, but check for accumulation of the Z-isomer.[1]

References

-

Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2019).[1] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.[1][6][3] Molecules, 24(18), 3347.[1][7] Link

-

PubChem.[8][1] (n.d.). Indole-3-aldehyde oxime (CID 135449256).[8][1] National Library of Medicine.[1] Link

-

Organic Syntheses. (2024).[1][4][9] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1][4] Org.[8][1][6][4] Synth., 101, 21-33.[1] (Cited for TLC Rf comparison standards). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Characterization of 1H-Indole-3-Carbaldehyde Oxime by NMR and IR

This guide details the characterization of 1H-indole-3-carbaldehyde oxime (also known as indole-3-aldoxime), a critical intermediate in the synthesis of indole alkaloids, phytoalexins, and potential pharmaceuticals.

An In-Depth Technical Guide for Structural Validation

Abstract

This guide provides a rigorous framework for the structural characterization of this compound (

Structural Considerations & Isomerism

Before interpretation, one must recognize that this compound exists as two geometric isomers due to the restricted rotation of the C=N bond. Correct assignment is vital as biological activity often correlates with specific stereochemistry.

-

Isomer Z (Syn): The hydroxyl group (-OH) and the indole ring are on the same side of the C=N bond. (Historically referred to as syn relative to the indole). In this configuration, the aldimine proton is trans to the -OH group.

-

Isomer E (Anti): The hydroxyl group and the indole ring are on opposite sides. The aldimine proton is cis to the -OH group.

Mechanistic Insight: The chemical shift of the aldimine proton (CH=N) is heavily influenced by the magnetic anisotropy of the hydroxyl group. Protons cis to the -OH group (as in the E-isomer) are typically deshielded (shifted downfield) relative to those trans to the -OH (as in the Z-isomer).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this preparation workflow.

NMR Sample Preparation

-

Solvent: Dimethyl sulfoxide-

(DMSO- -

Concentration: Prepare a solution of ~10-15 mg of the oxime in 0.6 mL of DMSO-

. -

Tube: Use high-quality 5 mm NMR tubes to minimize shimming errors.

IR Sample Preparation

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Protocol (KBr): Grind ~1-2 mg of dry sample with ~100 mg of spectroscopic grade KBr. Press into a transparent pellet under vacuum to eliminate moisture bands.

NMR Spectroscopy Analysis

The following data assumes the use of DMSO-

H NMR Interpretation

The spectrum is dominated by the indole ring protons, the distinct aldimine singlet, and two exchangeable protons.

| Signal Assignment | Chemical Shift ( | Multiplicity | Mechanistic Explanation |

| Indole N-H | 11.50 – 11.60 | Singlet (br) | Deshielded by aromatic ring current and H-bonding to solvent. |

| Oxime O-H | 10.80 – 11.20 | Singlet (br) | Highly deshielded; chemical shift varies significantly with concentration and isomer (Z vs E). |

| Aldimine C-H (E-isomer) | 8.15 – 8.45 | Singlet | Diagnostic: Cis to the -OH group, resulting in deshielding. |

| Aldimine C-H (Z-isomer) | 7.70 – 7.90 | Singlet | Diagnostic: Trans to the -OH group, resulting in shielding relative to the E-isomer. |

| Indole H-2 | 7.60 – 7.80 | Doublet/Singlet | Adjacent to the nitrogen; coupling to NH may be observed ( |

| Indole H-4 | 7.90 – 8.10 | Doublet | Deshielded due to proximity to the C3-substituent (anisotropy of the C=N bond). |

| Indole H-7 | 7.40 – 7.50 | Doublet | Typical aromatic position. |

| Indole H-5, H-6 | 7.10 – 7.25 | Multiplets | Overlapping aromatic signals. |

Critical Validation Step: To confirm the presence of isomers, integrate the aldimine C-H signals. If two singlets appear (e.g., at 7.8 ppm and 8.3 ppm), the sample is a mixture. The ratio of integrals gives the Z/E ratio directly.

C NMR Interpretation

The

| Carbon Assignment | Chemical Shift ( | Notes |

| Aldimine (C=N) | 138.0 – 144.0 | The most deshielded non-carbonyl signal. Confirms oxime formation. |

| Indole C-7a | 136.0 – 137.0 | Quaternary bridgehead carbon. |

| Indole C-2 | 128.0 – 131.0 | Aromatic CH. |

| Indole C-3a | 124.0 – 126.0 | Quaternary bridgehead carbon. |

| Indole C-3 | 108.0 – 112.0 | Quaternary carbon attached to the oxime group. |

| Indole C-4,5,6,7 | 111.0 – 123.0 | Aromatic CH signals.[1] |

IR Spectroscopy Analysis

FT-IR confirms the functional groups and can distinguish the oxime from the starting aldehyde (absence of C=O stretch).

| Vibration Mode | Wavenumber ( | Intensity | Structural Significance |

| O-H Stretch | 3100 – 3350 | Broad | Indicates H-bonded oxime hydroxyl. Often overlaps with N-H. |

| Indole N-H Stretch | 3350 – 3450 | Sharp/Med | Characteristic of the secondary amine in the indole ring. |

| C=N Stretch | 1630 – 1650 | Medium | Diagnostic: Confirms the imine linkage. (Aldehyde C=O would appear ~1660-1680 cm |

| N-O Stretch | 930 – 950 | Medium | Specific to oximes. |

| Ar C=C Stretch | 1450 – 1600 | Strong | Indole ring skeletal vibrations. |

Characterization Workflow Diagram

The following diagram illustrates the logical flow for synthesizing, isolating, and validating the oxime, highlighting the decision points for isomer analysis.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of indole-3-carbaldehyde oxime isomers.

Troubleshooting & Common Pitfalls

-

Water Peak Interference: DMSO-

is hygroscopic. A broad water peak at ~3.33 ppm can obscure mid-field signals. Solution: Store solvent over molecular sieves or use ampoules. -

Aldehyde Contamination: Residual starting material shows a distinct singlet at ~9.90 ppm (

H NMR) and a strong C=O band at ~1660 cm -

Isomerization: The Z and E isomers can interconvert in solution, especially if traces of acid are present. Solution: Perform NMR analysis immediately after dissolution.[2]

References

-

Molecules (MDPI) . Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Available at: [Link]

-

PubChem . Indole-3-carbaldehyde oxime Compound Summary. Available at: [Link]

-

Royal Society of Chemistry (RSC) . Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available at: [Link]

-

SpectraBase . 1H NMR Spectrum of Indole-3-carboxaldehyde. Available at: [Link]

Sources

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1H-Indole-3-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-carbaldehyde oxime, a derivative of the naturally occurring indole-3-carbaldehyde, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to bioactive indoles, coupled with the reactive and versatile oxime functionality, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding the intrinsic physicochemical properties of this compound is paramount for its characterization and for elucidating its role in complex biological systems. Mass spectrometry, a cornerstone of analytical chemistry, provides unparalleled insight into the molecular structure through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound, providing a foundational understanding for its identification and structural elucidation.

The Foundation: Fragmentation of the Indole Core

To predict the fragmentation of this compound, we must first understand the behavior of its constituent parts. The electron ionization mass spectrum of 1H-indole-3-carbaldehyde provides a critical baseline for the fragmentation of the indole core. The fragmentation of many indole derivatives is largely governed by the stability of the indole nucleus.[3]

A characteristic fragmentation of indole itself involves the loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da. This occurs via a complex rearrangement within the pyrrole ring of the indole structure. This fundamental fragmentation is also observed in many substituted indoles and is a key diagnostic feature.

Predicted Electron Ionization (EI) Fragmentation Pathway of this compound

Upon electron ionization, this compound will form a molecular ion (M⁺•) with a predicted mass-to-charge ratio (m/z) of 160. The subsequent fragmentation is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The presence of the oxime group introduces unique fragmentation channels compared to its carbaldehyde precursor.

Key Predicted Fragmentation Steps:

-

Loss of a Hydroxyl Radical (•OH): A primary fragmentation event is likely the cleavage of the N-O bond in the oxime, leading to the loss of a hydroxyl radical (•OH, mass 17 Da). This would result in a highly stable, resonance-stabilized cation at m/z 143 . The stability of this ion is conferred by the delocalization of the positive charge across the indole ring and the imine side chain.

-

Formation of the Indolyl-methyl Cation: Cleavage of the C-C bond between the indole ring and the carbaldehyde oxime group can lead to the formation of a stable indolyl-methyl (indolyl-CH=N⁺) cation at m/z 130 .

-

Loss of Nitroxyl (HNO): Another plausible fragmentation pathway involves the elimination of nitroxyl (HNO, mass 31 Da) from the molecular ion, which would yield a fragment at m/z 129 .

-

Characteristic Indole Ring Fragmentation: The fragment ions generated, particularly the more abundant ones, are expected to undergo further fragmentation characteristic of the indole ring. For example, the ion at m/z 143 could subsequently lose HCN to produce a fragment at m/z 116 . Similarly, the indolyl-methyl cation at m/z 130 is also expected to lose HCN, resulting in a fragment at m/z 103 .

The following table summarizes the predicted key fragment ions and their proposed origins.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 160 | [M]⁺• (Molecular Ion) | - |

| 143 | [M - •OH]⁺ | •OH |

| 130 | [Indole-CH=N]⁺ | C₇H₆N |

| 129 | [M - HNO]⁺ | HNO |

| 116 | [M - •OH - HCN]⁺ | •OH, HCN |

| 103 | [Indole-CH=N - HCN]⁺ | C₇H₆N, HCN |

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the bond cleavages and molecular rearrangements.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometric Analysis

For researchers wishing to acquire the mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

3. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Analyze the fragmentation pattern and compare it with the predicted pathways outlined in this guide.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation pattern of this compound. By leveraging the established fragmentation behaviors of the indole nucleus and the oxime functional group, a logical and scientifically sound fragmentation pathway has been proposed. The key predicted fragments at m/z 143, 130, and 129, along with their subsequent daughter ions, serve as valuable diagnostic markers for the identification and structural confirmation of this important synthetic intermediate. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate these predictions. A thorough understanding of the mass spectrometric behavior of this compound is crucial for its application in the development of novel pharmaceuticals and other bioactive compounds.

References

-

National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]

-

PubChem. Indole-3-aldehyde oxime. National Center for Biotechnology Information. [Link]

-

PubChem. 1h-indole-3-carboxaldehyde oxime. National Center for Biotechnology Information. [Link]

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-744.

- Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16448–16451.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

- Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 4, 246-251.

- Van den Heuvel, H., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 53(11), 1147-1157.

Sources

physical and chemical properties of 1H-indole-3-carbaldehyde oxime

Executive Summary

1H-Indole-3-carbaldehyde oxime (CAS: 2592-05-4) is a pivotal heterocyclic intermediate in the synthesis of indole-based pharmaceuticals, agrochemicals, and phytoalexins.[1][2] Characterized by its ability to exist as syn (Z) and anti (E) isomers, this compound serves as a versatile scaffold for accessing nitrile derivatives, tryptamines, and complex alkaloids. Its pharmacological relevance extends to direct biological activity, including urease inhibition against Helicobacter pylori and antioxidant properties.[3] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and safety protocols for research and development applications.

Molecular Identity & Physicochemical Profile[1][4][5][6]

The physicochemical constants below establish the baseline for identification and quality control.

| Property | Value / Description |

| IUPAC Name | (E)-N-[(1H-indol-3-yl)methylidene]hydroxylamine |

| Common Synonyms | Indole-3-aldoxime; 3-Indolecarboxaldehyde oxime |

| CAS Registry Number | 2592-05-4 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | White to light yellow/orange crystalline powder |

| Melting Point | 195 – 198 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Ethanol, THF; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Oxime OH), ~16 (Indole NH) |

| Isomerism | Exists as syn (Z) and anti (E) isomers.[1][2][3][4][5] The anti form is generally more stable in solution. |

Synthetic Pathways & Manufacturing

The synthesis of this compound is primarily achieved through the condensation of indole-3-carboxaldehyde with hydroxylamine.[6] Two distinct protocols are detailed below: a standard solution-phase method and a green mechanochemical approach.

Protocol A: Solution-Phase Synthesis (Standard)

Principle: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by dehydration.

-

Reagents:

-

Procedure:

-

Dissolve indole-3-carboxaldehyde in ethanol.

-

In a separate vessel, dissolve NH₂OH·HCl and the base in a minimum amount of water.[3]

-

Add the aqueous hydroxylamine solution dropwise to the indole solution at 0–5 °C.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Work-up: Evaporate the organic solvent under reduced pressure. Dilute the residue with cold water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the oxime (Yield: 85–95%).

-

Protocol B: Mechanochemical Synthesis (Green Chemistry)

Principle: Solvent-free grinding facilitates the condensation, minimizing waste and reaction time.

-

Reagents: Indole-3-carboxaldehyde (1.0 equiv), NH₂OH·HCl (1.1 equiv), NaOH (solid, 1.1 equiv).

-

Procedure:

-

Combine all reagents in a ball mill jar (stainless steel or agate).

-

Mill at 20–30 Hz for 20 minutes.

-

Wash the resulting paste with water to remove inorganic salts (NaCl).

-

Dry the solid product under vacuum.

-

Visualization: Synthetic Pathway

Caption: Condensation pathway converting indole-3-carboxaldehyde to the oxime via nucleophilic addition-elimination.

Chemical Reactivity & Functionalization[9]

The oxime functionality serves as a "chemical switch," allowing access to nitriles, amines, and isoxazoles.

Dehydration to Indole-3-Carbonitrile

The conversion of the aldoxime to the nitrile is a critical industrial transformation.

-

Reagents: Thionyl chloride (SOCl₂), Acetic Anhydride (Ac₂O), or POCl₃.

-

Mechanism: Activation of the oxime hydroxyl group followed by E2 elimination.

-

Conditions: Reflux in acetic anhydride or stirring with SOCl₂ in DCM at 0 °C.

-

Product: Indole-3-carbonitrile (CAS: 5457-28-3).

Reduction to Tryptamine Derivatives

Reduction of the oxime yields primary amines, providing a route to tryptamine analogs without using cyanide or nitro compounds.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd-C.

-

Product: 1H-Indole-3-methanamine (Indol-3-ylmethylamine).

Beckmann Rearrangement

Under acidic conditions, the oxime can theoretically undergo rearrangement to an amide, although the dehydration to nitrile is often the competing and dominant pathway for electron-rich indole systems.

Visualization: Reactivity Network

Caption: Divergent reactivity of the oxime scaffold leading to nitriles (dehydration) or amines (reduction).[1][2][3][4][5][7][8][9][10][11][12][13]

Analytical Characterization

Validating the identity of the synthesized oxime requires specific spectral markers.

Nuclear Magnetic Resonance (NMR)[2][6][7][12][13][16]

-

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

-

δ 10.5 – 11.5 ppm (s, 1H): Indole N-H (Broad).[2]

-

δ 10.0 – 10.8 ppm (s, 1H): Oxime O-H (Often broad, disappears with D₂O exchange).

-

δ 8.3 – 8.5 ppm (s, 1H): Vinyl proton (CH =N). This is the diagnostic peak distinguishing it from the aldehyde (which appears ~10.2 ppm).

-

δ 7.8 – 8.1 ppm (d, 1H): Indole C2-H or C4-H (Deshielded by the oxime group).

-

δ 7.1 – 7.5 ppm (m, 3H): Remaining aromatic protons.

-

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm⁻¹: Strong, broad O-H stretch (H-bonded).

-

3100 – 3200 cm⁻¹: Indole N-H stretch.

-

1630 – 1650 cm⁻¹: C=N stretching vibration (Weak to medium intensity).

-

930 – 950 cm⁻¹: N-O stretching vibration.

Mass Spectrometry (MS)

-

Technique: ESI-MS or GC-MS.[14]

-

Molecular Ion: [M+H]⁺ = 161.1 m/z.

-

Fragmentation: Loss of OH (M-17) or dehydration to nitrile (M-18) is common in EI sources.

Biological & Pharmaceutical Applications[9][10][16]

Urease Inhibition (H. pylori)

Indole-3-carbaldehyde oxime derivatives have demonstrated potent inhibitory activity against urease enzymes.

-

Mechanism: The oxime moiety coordinates with the nickel center of the urease active site, preventing substrate (urea) hydrolysis.

-

Relevance: Potential therapeutic agents for treating Helicobacter pylori infections and associated gastric ulcers.

Phytoalexin Precursor

The compound acts as a biosynthetic intermediate for indole phytoalexins (e.g., brassinin, camalexin) in cruciferous vegetables. These natural products possess:

-

Antifungal activity.

-

Cancer chemopreventive properties.

Drug Development Scaffold

Used as a building block for:

-

Antivirals: Indole-based fusion inhibitors.

-

Anticancer agents: Synthesis of bis(indolyl)methanes and other cytotoxic agents.

Safety & Handling

GHS Classification: Warning[15][16][11][17]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with ethanol followed by water.

References

-

Synthesis & Isomerization: Baláž, M., et al. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes."[5][18] Molecules, vol. 24, no.[8] 19, 2019. Link

-

Urease Inhibition: Kalatuwawege, S., et al. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori."[3][13][18] Chemistry, 2021.[8]

-

General Reactivity: El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1] Egyptian Journal of Chemistry, 2017.

-

Physical Properties & CAS: National Center for Biotechnology Information. "PubChem Compound Summary for CID 135449256, Indole-3-aldehyde oxime." Link

- Dehydration Methodologies: Augustine, J. K., et al. "Propylphosphonic anhydride (T3P): a mild and efficient reagent for the conversion of aldoximes to nitriles." Tetrahedron Letters, 2009.

Sources

- 1. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. JP2767295B2 - Method for producing indole-3-carbonitrile compound - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 15. 2592-95-2 CAS | 1-HYDROXYBENZOTRIAZOLE ANHYDROUS | Laboratory Chemicals | Article No. 04115 [lobachemie.com]

- 16. 1H-Indole-3-carboxaldehyde Oxime | 2592-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. semanticscholar.org [semanticscholar.org]

Methodological & Application

using 1H-indole-3-carbaldehyde oxime as a precursor in pharmaceutical synthesis

Application Note: Strategic Utilization of 1H-Indole-3-Carbaldehyde Oxime in Pharmaceutical Synthesis

Abstract

This compound (Indole-3-aldoxime) serves as a critical "chemical hinge" in the synthesis of indole-based pharmacophores.[1][2] Unlike its parent aldehyde, the oxime moiety offers a divergent reactivity profile, allowing access to 3-cyanoindoles (via dehydration), tryptamines (via reduction), and fused heterocycles (via cyclization). This guide provides validated protocols for synthesizing high-purity oxime and leveraging it to access high-value pharmaceutical scaffolds used in antiviral, anticancer, and CNS-targeting therapeutics.[1]

The Strategic Value of the Oxime Intermediate

In medicinal chemistry, the indole ring is a "privileged structure." However, functionalizing the C3 position requires versatile intermediates. This compound is superior to direct alkylation methods because it allows for:

-

Regioselective Nitrogen Manipulation: The oxime group can be dehydrated to a nitrile or reduced to a primary amine without protecting the indole nitrogen (

).[1] -

Stereochemical Control: The oxime exists as syn (Z) and anti (E) isomers.[1] While often interconvertible, controlling this ratio is vital for specific binding affinities in direct-acting urease inhibitors.[1]

-

Safety: It bypasses the use of toxic thallium reagents often historically used to functionalize the indole C3 position.[1]

Pathway Visualization: The Indole-3-Aldoxime Hub

Figure 1: Divergent synthesis pathways originating from the oxime intermediate.[1][3][4]

Module 1: High-Fidelity Synthesis of the Oxime

High-purity precursor synthesis is the foundation of reliable downstream chemistry.[1] The following protocol minimizes side reactions (such as dimerization) and ensures high yield.

Mechanism: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.[1]

Protocol A: Standard Solution-Phase Synthesis

| Reagent | Equivalents | Role |

| 1H-Indole-3-carbaldehyde | 1.0 | Substrate |

| Hydroxylamine HCl ( | 1.2 - 1.5 | Reagent |

| Sodium Carbonate ( | 0.6 - 1.0 | Base (pH control) |

| Ethanol/Water (2:[1]1) | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.45 g (10 mmol) of 1H-indole-3-carbaldehyde in 15 mL of Ethanol (95%).

-

Reagent Prep: In a separate beaker, dissolve 1.04 g (15 mmol) of

in 5 mL of water. -

Buffering: Slowly add

(0.6 g) to the hydroxylamine solution. Note: Evolution of -

Addition: Add the buffered hydroxylamine solution dropwise to the indole solution at Room Temperature (RT).

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The aldehyde spot (

) should disappear, replaced by the oxime ( -

Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate.[1] Add 20 mL ice-cold water.

-

Purification: Filter the white/off-white solid.[1] Wash with cold water (

).[1] Recrystallize from minimal hot ethanol if purity is <98%.[1]

Critical Control Point (Isomerism): The product is usually a mixture of syn and anti isomers.[1] For most dehydration reactions (Module 2), the mixture is acceptable.[1] However, for direct biological assays (urease inhibition), separation via column chromatography may be required.

Module 2: The Gateway to Nitriles (3-Cyanoindole)

3-Cyanoindole is a high-value scaffold found in aromatase inhibitors (breast cancer treatment) and non-nucleoside reverse transcriptase inhibitors (HIV).[1] Dehydrating the oxime is the most efficient route to this scaffold.[1]

Protocol B: Acetic Anhydride Dehydration

-

Goal: Convert Oxime (

)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

). -

Reaction: Suspend 1.60 g (10 mmol) of dried this compound in 10 mL of Acetic Anhydride (

). -

Catalysis: Add fused Sodium Acetate (0.5 g) to catalyze the elimination.

-

Reflux: Heat to reflux (

) for 2–4 hours. The suspension will clear as the nitrile forms.[1] -

Quench: Cool to RT and pour the mixture carefully into 50 mL of crushed ice/water to hydrolyze excess anhydride. Stir for 30 mins.

-

Isolation: The 3-cyanoindole will precipitate as a solid.[1] Filter and wash with water.[1]

-

Alternative: If oil forms, extract with Dichloromethane (DCM), wash with

, and dry over

-

Why this method?

Direct cyanation of indole using Chlorosulfonyl isocyanate (CSI) is harsh.[1] The Oxime

Module 3: Accessing Tryptamine Scaffolds

Tryptamines (e.g., Serotonin, Sumatriptan analogs) are traditionally difficult to synthesize cleanly. Reducing the oxime (or its nitrile derivative) provides a direct entry.[1]

Protocol C: Catalytic Hydrogenation (Green Method)

-

Goal: Reduction of Oxime/Nitrile to Primary Amine.

Step-by-Step Procedure:

-

Vessel: Use a Parr shaker or high-pressure autoclave.

-

Solvent: Methanolic Ammonia (

in MeOH) is crucial to prevent the formation of secondary amines (dimerization).[1] -

Catalyst: Raney Nickel (active) or 10% Pd/C.

-

Conditions: 50–60 psi

gas at RT for 6–12 hours. -

Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Evaporate solvent to obtain the crude tryptamine.[1][6]

Analytical Validation (QC Standards)

To ensure the protocol was successful, compare your product against these standard metrics.

| Compound | Appearance | Melting Point | Key IR Signal ( | 1H NMR Characteristic |

| Indole-3-aldoxime | White/Off-white solid | 195–198°C | 3200-3400 (OH), 1640 (C=N) | |

| 3-Cyanoindole | Beige/Brown solid | 176–178°C | 2220 (C | No aldehyde/oxime proton |

Advanced Applications: Heterocycle Formation

Synthesis of Indazoles (Ring Expansion)

Under nitrosation conditions (Sodium Nitrite/Acid), the indole-3-aldoxime intermediate can undergo ring rearrangement to form 1H-indazole-3-carbaldehyde .[1][7] This is a rare example of converting the indole core into an indazole, useful for diversifying kinase inhibitor libraries.[1]

Workflow Logic: Dehydration Setup

Figure 2: Operational workflow for the dehydration of indole-3-aldoxime to 3-cyanoindole.[1]

References

-

Synthesis and Isomeriz

-

Synthesis, In Silico Studies, and Evaluation of Indole-3-carbaldehyde Oxime Deriv

- An In-depth Technical Guide to 3-Cyanoindole Source: BenchChem Relevance: Confirms the dehydration pathway and industrial relevance of the nitrile product.

-

A Simple Synthesis of Nitriles

- Source: NIH / PubMed Central (Beilstein J Org Chem, 2011)

- Relevance: Reviews various dehydration methods (green chemistry alternatives to acetic anhydride) applicable to indole oximes.

-

URL:[Link]

-

1H-Indole-3-carboxaldehyde Oxime Product D

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. mdpi.com [mdpi.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

step-by-step N-alkylation of 1H-indole-3-carbaldehyde oxime

Application Note: Precision N-Alkylation Strategies for 1H-Indole-3-Carbaldehyde Oxime

Executive Summary & Strategic Analysis

The N-alkylation of This compound presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains two competing nucleophilic sites: the indole nitrogen (N-1) and the oxime oxygen .

While the

This guide provides two distinct protocols:

-

The "Stepwise" Protocol (Recommended): Alkylation of the aldehyde precursor followed by oximation. This is the industry "Gold Standard" for purity.

-

The "Direct" Protocol (Late-Stage): Direct alkylation of the oxime using controlled dianion chemistry. This is reserved for late-stage functionalization where the oxime is already installed.

Mechanistic Pathways & Chemoselectivity

To understand the experimental design, we must visualize the competing pathways. The diagram below illustrates why the Stepwise Route is preferred for purity, while the Direct Route requires rigorous control.

Figure 1: Comparative workflow showing the high-fidelity Stepwise Route vs. the competitive Direct Route.

Protocol A: The Stepwise Route (Gold Standard)

Application: De novo synthesis of drug candidates. Rationale: Avoids O-alkylation entirely by installing the alkyl group before the oxime functionality.

Phase 1: N-Alkylation of 1H-Indole-3-Carbaldehyde

-

Reagents:

-

Substrate: 1H-indole-3-carbaldehyde (1.0 equiv)

-

Base:

(1.5 equiv) or -

Electrophile: Alkyl Halide (

) (1.2 equiv) -

Solvent: DMF (Anhydrous, 0.5 M)

-

-

Procedure:

-

Dissolve 1H-indole-3-carbaldehyde in DMF under

. - for 15 min, then warm to RT for 30 min (Solution turns yellow/orange).

-

Add Alkyl Halide dropwise.

-

Heat to

for 2–4 hours. Monitor by TLC/LCMS. -

Workup: Pour into ice water. The N-alkylated aldehyde usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

-

Phase 2: Oximation to Target

-

Reagents:

-

Substrate: 1-Alkyl-1H-indole-3-carbaldehyde (from Phase 1)

-

Reagent:

(1.5 equiv) -

Base:

(1.5 equiv) or Pyridine -

Solvent: EtOH/Water (3:1)

-

-

Procedure:

-

Dissolve aldehyde in EtOH. Add aqueous solution of

and Base. -

Reflux for 1–3 hours.

-

Isolation: Evaporate EtOH. The oxime precipitates. Recrystallize from EtOH/Water.

-

Result: High purity (>98%) N-alkyl indole oxime with defined geometry (usually anti).

-

Protocol B: Direct N-Alkylation of the Oxime

Application: Late-stage diversification where the oxime is already present.

Critical Control Point: This reaction requires a Dianion Strategy . You must use

Materials

-

Substrate: this compound (1.0 mmol)

-

Base: Sodium Hydride (

), 60% dispersion in oil (2.5 mmol, 2.5 equiv). Note: -

Electrophile: Alkyl Iodide (1.1 mmol). Avoid Tosylates (hard electrophiles favor O-alkylation).

-

Solvent: DMF (Anhydrous, 5 mL).

Step-by-Step Procedure

Step 1: Dianion Formation

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add

(2.5 equiv) to the flask. Wash with anhydrous hexane ( -

Suspend washed

in anhydrous DMF at -

Add This compound solution (in minimal DMF) dropwise over 10 minutes.

-

Observation: Gas evolution (

) will occur. The solution will turn deep red/brown, indicating the formation of the dianion.

-

-

Stir at

for 30 minutes, then at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Controlled Alkylation

-

Cool the mixture back to

. Temperature control is vital to kinetic selectivity. -

Add the Alkyl Iodide (1.1 equiv) very slowly (syringe pump preferred).

-

Why? Limiting the concentration of electrophile favors the more nucleophilic Indole-N over the Oxime-O.

-

-

Stir at

for 1 hour, then allow to warm to RT. Monitor strictly by LCMS.-

Stop Condition: Stop as soon as the starting material is consumed. Prolonged stirring leads to N,O-dialkylation.

-

Step 3: Quench and Purification

-

Quench carefully with saturated

solution at -

Extract with EtOAc (

). Wash combined organics with water ( -

Purification (Crucial): Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexane:EtOAc (Gradient 9:1 to 6:4).

-

Elution Order:

-

O-alkylated byproduct (Non-polar, elutes first).

-

Target N-alkylated oxime (Mid-polar).

-

Unreacted starting material (Polar).

-

-

Data & Troubleshooting

Regioselectivity Profile (Direct Route)

| Parameter | Indole-N-Alkylation (Target) | Oxime-O-Alkylation (Impurity) |

| Nucleophile Character | Soft (Delocalized) | Hard (Localized on Oxygen) |

| Favored Electrophile | Alkyl Iodides / Bromides | Alkyl Tosylates / Sulfonates |

| Favored Solvent | DMF / DMSO (Polar Aprotic) | Acetone / MeCN |

| Typical Yield (Direct) | 50–65% | 15–30% |

| Typical Yield (Stepwise) | >85% | <1% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High O-Alkylation | Electrophile is too "hard" or temperature too high. | Switch from Alkyl Bromide to Alkyl Iodide. Keep reaction at |

| Low Conversion | Incomplete deprotonation. | Ensure |

| N,O-Dialkylation | Excess electrophile. | Strictly limit Alkyl Halide to 1.0–1.1 equiv. |

| Isomerization | Acidic workup.[2][3][4] | Indole oximes can isomerize (E/Z) in acid.[3][6][7] Keep workup neutral/basic. |

References

-

Stepwise Synthesis & Biological Evaluation

- Thanigaimalai, P., et al. (2013).

-

Source:

-

Mechanochemical Approaches

-

Baláž, M., et al. (2019).[3] "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, 24(17).

-

Source:

-

-

Indole C-H Functionalization Context

- Luo, Y., et al. (2018). "Directed C–H Functionalization of C3-Aldehyde... Indoles." Journal of Organic Chemistry.

-

Source:

-

pKa Data for Heterocycles

- "Equilibrium pKa Table (DMSO Solvent).

-

Source:

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Note: 1H-Indole-3-Carbaldehyde Oxime in the Synthesis of Urease Inhibitors

[1][2]

Executive Summary & Rational Design

Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] In clinical contexts, urease is a primary virulence factor for Helicobacter pylori, enabling the bacterium to survive the acidic gastric environment. In agriculture, urease activity leads to the loss of nitrogen fertilizer as volatile ammonia.[1]

1H-indole-3-carbaldehyde oxime represents a high-value scaffold for urease inhibition due to two synergistic structural features:

-

The Indole Moiety: A "privileged structure" that provides hydrophobic interactions (π-π stacking) with the active site residues (e.g., Phe, Tyr) of the enzyme.[1]

-

The Oxime Group (=N-OH): Acts as a bioisostere of hydroxamic acid (a known metal chelator).[1] It coordinates with the bi-nickel center (

) in the urease active site, effectively blocking substrate entry and catalysis.[1]

This guide details the synthesis of the scaffold, its conversion to the active oxime inhibitor, and the validation of its efficacy via the Berthelot method.[1][2][3]

Experimental Workflow

The following flowchart outlines the critical path from raw materials to validated lead compound.

Figure 1: Integrated workflow for the synthesis and evaluation of indole-based urease inhibitors.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Precursor (1H-indole-3-carbaldehyde)

Note: While commercially available, in-house synthesis via the Vilsmeier-Haack reaction ensures high purity and allows for substitution on the indole ring prior to formylation.[1]

Reagents: Indole (or substituted derivative), Phosphorus Oxychloride (

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under

atmosphere, cool DMF (10 mL) to 0–5°C. Add -

Addition: Dissolve indole (10 mmol) in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

-

Reaction: Warm to room temperature (RT) and then heat to 80°C for 2 hours.

-

Workup: Cool the mixture and pour onto crushed ice (50 g). Basify to pH 9–10 with 20% NaOH solution.

-

Isolation: The aldehyde precipitates as a solid.[1][4] Filter, wash with copious water, and recrystallize from ethanol.[1]

-

Checkpoint: Purity should be confirmed via TLC (Hexane:EtOAc 7:3) and melting point.[1]

-

Protocol B: Synthesis of this compound (The Inhibitor)

This step introduces the pharmacophore.[1] The reaction is a condensation between the aldehyde and hydroxylamine.[1][2]

Critical Insight: The reaction produces two geometric isomers: syn (Z) and anti (E).[1][2] The anti isomer is generally thermodynamically more stable and often exhibits superior binding due to reduced steric clash near the metal center.[1]

Reagents: 1H-indole-3-carbaldehyde, Hydroxylamine hydrochloride (

Procedure:

-

Preparation: Dissolve 1H-indole-3-carbaldehyde (1 mmol) in 95% Ethanol (5 mL).

-

Activation: In a separate beaker, dissolve

(5 mmol, 5 eq) and NaOH (5 mmol, 5 eq) in minimal water. Note: Excess hydroxylamine drives the equilibrium forward.[1] -

Condensation: Add the hydroxylamine solution to the aldehyde solution.

-

Conditions: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (CHCl3:MeOH 9:1).[1][5]

-

Workup: Evaporate ethanol under reduced pressure. Add cold water (20 mL) to the residue.[1]

-

Purification: The oxime will precipitate.[1] Filter and wash with cold water.[1] Recrystallize from ethanol/water to obtain the pure product.[1]

Yield Expectations: 85–95%. Characterization:

Biological Evaluation: Urease Inhibition Assay

The Modified Berthelot Method is the gold standard for colorimetric determination of urease activity.[1] It measures the ammonia produced by the enzyme via the formation of a blue indophenol complex.[1]

Reagents Setup

-

Phosphate Buffer: 50 mM, pH 7.6 (physiological relevance).

-

Enzyme Solution: Jack Bean Urease (or H. pylori urease if available), 5 U/mL in buffer.[1]

-

Substrate: Urea (100 mM).[1]

-

Reagent A (Phenol): 1% Phenol, 0.005% Sodium Nitroprusside.[1]

-

Reagent B (Alkali): 0.5% NaOH, 0.1% Sodium Hypochlorite (NaOCl).[1]

Assay Protocol

-

Incubation: In a 96-well plate, mix:

-

Reaction: Add 25

L Urea solution. Incubate at 37°C for 15 minutes. -

Development: Add 40

L Reagent A and 40 -

Measurement: Incubate for 10 minutes at 37°C until blue color develops. Measure Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:

IC50 Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (GraphPad Prism or SigmaPlot).

Reference Standard: Thiourea or Acetohydroxamic acid (AHA) should be run as a positive control.[1]

-

Target Potency: Effective indole-oximes typically show IC50 values in the range of 30–60

M (comparable or superior to Thiourea).[1]

Mechanistic Insight & Molecular Docking

To validate the experimental results, molecular docking should be performed against the H. pylori urease crystal structure (e.g., PDB ID: 1E9Y ).[1]

Binding Mode:

-

Nickel Chelation: The oxime oxygen and nitrogen atoms coordinate with the bi-nickel center (

) in the active site.[1] -

Hydrogen Bonding: The indole NH acts as a hydrogen bond donor to His573 or Asp360.[1]

-

Hydrophobic Clamp: The indole ring sits in a hydrophobic pocket created by Ala167 and Val318, stabilizing the complex.[1]

Structure-Activity Relationship (SAR) Table:

| Substituent (R) on Indole | Electronic Effect | Predicted Potency Impact |

| H (Unsubstituted) | Baseline | Moderate (IC50 ~50 |

| 5-OCH3 (Methoxy) | Electron Donating | High (Increases e- density on oxime, better Ni chelation) |

| 5-NO2 (Nitro) | Electron Withdrawing | Low (Reduces basicity of oxime N) |

| N-Methyl | Hydrophobic | Moderate (Loss of H-bond donor capability) |

References

-

Kalatuwawege, I. P., et al. (2021).[1][2][3][7][8] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Biology , 10(11), 1127.[1]

-

Bingül, M., et al. (2016).[1] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Journal of Enzyme Inhibition and Medicinal Chemistry .

-

Weatherburn, M. W. (1967).[1] Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry , 39(8), 971–974.[1]

-

[1]

-

-

Amtul, Z., et al. (2002).[1] Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry , 9(14), 1323-1348.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Scalable Laboratory Synthesis of 1H-Indole-3-carbaldehyde Oxime

Executive Summary

This protocol details the robust, scalable synthesis of 1H-indole-3-carbaldehyde oxime (Indole-3-aldoxime) from 1H-indole-3-carbaldehyde. While often performed on a milligram scale in academic settings, scaling this reaction to >50g presents specific challenges regarding thermal management, mixing efficiency, and product isolation.

This guide utilizes a condensation reaction between the aldehyde and hydroxylamine hydrochloride in an ethanol/water medium. This solvent system is selected for its "green" profile and the ability to drive product isolation via precipitation, avoiding the need for large-scale chromatography.

Key Applications:

-

Intermediate for Indole-3-acetonitrile (via dehydration).

-

Precursor for Tryptamine derivatives (via reduction).

-

Synthesis of indole-based phytoalexins (e.g., Brassinin derivatives).

Scientific Principles & Reaction Mechanism[1]

The Chemistry

The synthesis involves the nucleophilic attack of hydroxylamine (

Critical Mechanistic Insight: Hydroxylamine is supplied as a hydrochloride salt (

Isomerism

The product exists as two geometric isomers: syn (Z) and anti (E).

-

Thermodynamics: The anti-isomer is generally more stable due to reduced steric hindrance between the hydroxyl group and the indole C4 proton.

-

Impact: For most downstream applications (e.g., dehydration to nitrile), the isomeric mixture is inconsequential. However, for analytical characterization, split NMR peaks are expected.

Process Safety Assessment (Crucial)

WARNING: Hydroxylamine and its salts can be unstable.

-

Thermal Runaway: Hydroxylamine residues can decompose violently if heated to dryness or exposed to metal ions (Fe, Cu). Never distill the reaction mixture to dryness.

-

Exotherm: The neutralization of

with NaOH is exothermic. At >50g scale, active cooling is required. -

Indole Sensitivity: Indoles are acid-sensitive (dimerization risk). Ensure the reaction pH does not drop significantly below 4 during mixing.

Materials & Equipment (100g Scale Basis)

Reagents

| Reagent | CAS | MW ( g/mol ) | Equivalents | Mass (100g Batch) |

| 1H-Indole-3-carbaldehyde | 487-89-8 | 145.16 | 1.0 | 100.0 g |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | 1.5 | 71.8 g |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.5 | 41.4 g |

| Ethanol (95%) | 64-17-5 | - | Solvent | ~600 mL |

| Water (DI) | 7732-18-5 | - | Solvent | ~400 mL |

Equipment

-

Reactor: 2L 3-neck Round Bottom Flask (RBF).

-

Agitation: Overhead mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for the thick slurry formed during precipitation.

-

Temperature Control: Ice/Water bath and internal thermometer.

-

Filtration: 2L Buchner funnel with vacuum flask.

Experimental Protocol

Phase 1: Preparation & Dissolution

-

Setup: Equip the 2L RBF with the overhead stirrer and internal thermometer.

-

Solvation: Charge 100.0 g of Indole-3-carbaldehyde and 600 mL of Ethanol (95%) .

-

Hydroxylamine Addition: Add 71.8 g of Hydroxylamine HCl directly to the ethanolic solution. Stir until the suspension is uniform.

-

Note: The aldehyde may not fully dissolve initially; this is acceptable.

-

-

Cooling: Place the flask in an ice bath. Cool the internal temperature to 0–5°C .

Phase 2: Controlled Reaction (The "Oximation")

-

Base Preparation: Dissolve 41.4 g NaOH in 150 mL of DI water . Allow this solution to cool to RT.

-

Addition: Add the NaOH solution dropwise to the reaction mixture over 30–45 minutes .

-

CPP: Maintain internal temperature < 20°C .

-

Observation: The mixture will clear slightly as the aldehyde reacts, then potentially cloud up again as the oxime forms.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 1:1 EtOAc/Hexane). The aldehyde spot (

) should disappear; the oxime spot (

-

Phase 3: Workup & Isolation

-

Precipitation: Slowly add 250 mL of cold DI water to the reaction mixture while stirring vigorously.

-

Why? This increases the polarity of the solvent, forcing the hydrophobic oxime to precipitate out of the ethanol.

-

-

Crystallization: Cool the slurry back to 0–5°C and hold for 1 hour to maximize yield.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

2 x 100 mL Water (to remove NaCl and excess hydroxylamine).

-

1 x 50 mL Cold 10% Ethanol/Water (to remove unreacted aldehyde traces).

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Warning: Do not exceed 60°C to prevent potential Beckmann rearrangement or dehydration.

-

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting critical control points.

Caption: Step-by-step process flow for the 100g scale synthesis of Indole-3-aldoxime.

Reaction Pathway

The chemical transformation pathway.[1][2][3][4]

Caption: Chemical mechanism showing the condensation of the aldehyde with hydroxylamine.

Results & Quality Control

Expected Data

| Parameter | Specification | Notes |

| Appearance | Off-white to beige crystalline solid | Darkening indicates oxidation. |

| Yield | 85% – 95% | Theoretical yield for 100g batch |

| Melting Point | 195°C – 200°C (Decomp.) | Sharp MP indicates high purity.[5] |

| Solubility | Soluble in DMSO, Methanol. | Poor solubility in water/chloroform. |

Analytical Validation (NMR)

-

H NMR (DMSO-

- 10.8–11.5 (br s, 1H, Indole NH).

- 10.2–10.6 (s, 1H, OH).

- 8.2–8.4 (s, 1H, CH=N, Aldimine proton).

- 7.0–8.0 (m, 4H, Aromatic protons).

-

Note: You may see dual peaks for the CH=N and OH protons due to syn/anti isomerism.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Solvent mixture too polar (too much water added too fast). | Re-dissolve in warm ethanol, then add water very slowly with vigorous stirring. Seed with pure crystal if available. |

| Low Yield | Incomplete precipitation or pH too acidic. | Ensure pH is near neutral (6–8) before filtration. Acidic pH keeps the oxime protonated and soluble. |

| Red/Brown Color | Oxidation of indole ring.[1][4][6][7] | Use degassed solvents or perform reaction under Nitrogen atmosphere. Keep temperature <25°C. |

| Violent Exotherm | Base added too quickly. | Stop addition. Cool immediately. Resume only when Temp < 10°C. |

References

-

Reaction Protocol & Optimization

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI Molecules. (2019).

-

-

Mechanochemical Alternatives (Green Chemistry)

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC. (2019).

-

-

Safety Data & Handling

-

Indole-3-carbaldehyde Safety Data Sheet.[6] The Good Scents Company.

-

-

General Aldehyde Synthesis (Precursor)

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024).[3]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. orgsyn.org [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 7. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Cascade Approach to Spirocyclic Indole Derivatives via In-Situ Nitrone Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic indole scaffolds, particularly spiro-oxindoles, represent a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] Their rigid, three-dimensional architecture provides a unique framework for probing biological space, making them attractive targets in drug discovery.[4][5] This application note details a robust and efficient synthetic strategy for accessing complex spiro[isoxazolidine-3,3'-oxindole] derivatives starting from the versatile precursor, 1H-indole-3-carbaldehyde. The core of this methodology is a one-pot, tandem reaction involving the initial formation of an oxime, its intramolecular cyclization to a reactive nitrone intermediate, and a subsequent intermolecular 1,3-dipolar cycloaddition with various dipolarophiles.[6] This cascade approach offers significant advantages in terms of operational simplicity and atom economy, providing rapid access to novel and structurally diverse spirocyclic systems.

Introduction: The Significance of Spiro-Oxindoles

The spiro-oxindole core is a cornerstone of heterocyclic chemistry, lauded for its prevalence in alkaloids and its broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[2][7] The fusion of a heterocyclic ring at the C3 position of the oxindole nucleus generates a stereochemically rich spirocenter, which is crucial for specific interactions with biological targets.[4] Traditional synthetic routes often involve multi-step procedures starting from isatin or its derivatives.[8][9][10] However, developing novel pathways that offer greater efficiency and molecular diversity is a continuous objective.

The strategy outlined herein leverages the chemistry of 1H-indole-3-carbaldehyde oxime. The oxime functional group serves as a masked nitrone, which can be generated in situ and trapped via a [3+2] cycloaddition reaction—a powerful tool for constructing five-membered heterocycles.[6][11] This approach provides a direct and elegant route to highly functionalized spiro-oxindoles.

Overall Synthetic Workflow

The synthesis is designed as a one-pot, three-step cascade reaction. This minimizes the need for isolating intermediates, thereby saving time, reducing material loss, and decreasing solvent usage. The entire process flows from a readily available starting material to the complex spirocyclic product in a single reaction vessel.

Caption: High-level overview of the one-pot cascade synthesis.

Mechanistic Insights: The Tandem Reaction Pathway

Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes. The entire transformation is driven by the sequential formation of reactive intermediates.

Step A: Oxime Formation The process begins with the condensation of an appropriately substituted indole aldehyde with hydroxylamine hydrochloride. A mild base, such as N,N-diisopropylethylamine (iPr₂NEt or Hünig's base), is used to neutralize the HCl salt and facilitate the reaction, forming the key oxime intermediate in situ.

Step B: Intramolecular Cyclization to a Nitrone Upon heating, the oxime undergoes a crucial intramolecular cyclization. The hydroxyl group of the oxime attacks the activated C2 position of the indole ring, leading to the formation of a five-membered cyclic nitrone. This transient 1,3-dipole is the central reactive species for the subsequent cycloaddition.

Step C: Intermolecular [3+2] Cycloaddition The generated nitrone is immediately intercepted by a dipolarophile, such as an electron-deficient alkene (e.g., dimethyl fumarate or dimethyl maleate). The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming the thermodynamically stable five-membered isoxazolidine ring and creating the C3-spirocenter.[6][11] This step is typically highly stereoselective, with the stereochemistry of the final product dictated by the geometry of the dipolarophile and the transition state of the cycloaddition.

Sources

- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 6. BJOC - Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition [beilstein-journals.org]

- 7. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Indole-3-Carbaldehyde Oxime by Column Chromatography

Welcome to the technical support center for the purification of 1H-indole-3-carbaldehyde oxime. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this versatile synthetic intermediate. Here, we provide not just a protocol, but a deeper understanding of the principles and potential challenges involved in the column chromatography of this compound, ensuring you can troubleshoot effectively and optimize your separations.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of biologically active compounds.[1] Its purification, however, is not always straightforward. The primary challenges stem from the potential presence of closely related impurities, including unreacted starting material (1H-indole-3-carbaldehyde) and, most notably, the presence of syn (Z) and anti (E) isomers of the oxime itself.[2][3] These isomers can have very similar polarities, making their separation by column chromatography a nuanced task. Furthermore, the acidic nature of silica gel can sometimes catalyze the interconversion of these isomers, complicating the purification process.[4][5]

This guide will equip you with the necessary knowledge to navigate these challenges, providing a robust protocol and a comprehensive troubleshooting section in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude this compound?

A1: The most common impurity is typically the unreacted starting material, 1H-indole-3-carbaldehyde. This is because the oximation reaction may not have gone to completion. Due to the difference in polarity between the aldehyde and the oxime, this is usually straightforward to separate by column chromatography. Another significant consideration is the presence of both syn and anti isomers of the oxime, which can be considered impurities if a single isomer is desired.[2][3]

Q2: I see two spots on my TLC plate that are very close together. What are they likely to be?

A2: This is a classic sign of the presence of syn and anti isomers of your this compound.[2][4] These geometric isomers arise from the restricted rotation around the C=N double bond of the oxime. They often exhibit very similar Rf values, making their separation challenging. The thermodynamically more stable syn isomer is often the major product.[2]

Q3: Can the syn and anti isomers interconvert during column chromatography?

A3: Yes, this is a critical point to consider. Silica gel is acidic, and this acidic environment can catalyze the isomerization of the oximes.[4][5] This means that even if you start with a mixture of two isomers, you might observe "tailing" or "streaking" of your spots on the column, and your collected fractions may contain a mixture of both isomers. In some cases, one isomer can convert to the other on the column.

Q4: My compound seems to be sticking to the column and my yield is low. What could be the cause?

A4: There are several potential reasons for low yield. Firstly, this compound, being a polar molecule with hydrogen bonding capabilities (the indole N-H and the oxime O-H), can have strong interactions with the polar silica gel stationary phase. If your eluent is not polar enough, the compound will not move down the column effectively. Secondly, as mentioned, the compound might be degrading or isomerizing on the silica gel. Finally, overloading the column with too much crude product can lead to poor separation and apparent yield loss in the desired pure fractions.

Q5: What is a good starting solvent system for the column chromatography of this compound?

A5: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A commonly reported and effective eluent system is a 2:1 mixture of hexane/ethyl acetate .[2] You should always optimize this ratio based on your initial TLC analysis of the crude material.

Detailed Experimental Protocol

This protocol outlines a reliable method for the purification of this compound using normal-phase column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (200-400 mesh)[2]

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Step-by-Step Procedure:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the plate using different ratios of hexane/ethyl acetate (e.g., 4:1, 2:1, 1:1) to find the optimal solvent system. The ideal system should give your desired product an Rf value of approximately 0.2-0.3.[6]

-

-

Column Packing (Wet Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 0.5 cm).

-

In a separate beaker, make a slurry of silica gel in your chosen starting eluent (e.g., hexane/ethyl acetate 2:1).

-

Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

-

Once the silica has settled, open the stopcock to allow some solvent to drain, compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica gel.

-

Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Loading:

-

Dissolve your crude this compound in a minimal amount of a relatively non-polar solvent in which it is soluble (e.g., dichloromethane or a small amount of the eluent).

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-